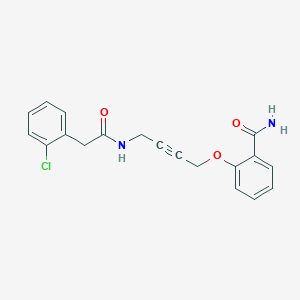
2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a complex structure with multiple functional groups, including an amide, an ether, and a chlorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 2-chlorophenylacetic acid with but-2-yn-1-amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Etherification: : The next step involves the etherification of the amide intermediate with 2-hydroxybenzamide. This can be achieved using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and aromatic rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring with the chlorine substituent can undergo nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 with Pd/C in ethanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: NaOCH3 in methanol or other nucleophiles in suitable solvents.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: Products include alkenes or alkanes.
Substitution: Products vary based on the nucleophile used, leading to different substituted aromatic compounds.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of amide and ether functional groups with biological macromolecules.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorinated aromatic ring and the amide group could facilitate binding to specific molecular targets, influencing biological pathways.
相似化合物的比较
Similar Compounds
2-((4-(2-Phenylacetamido)but-2-yn-1-yl)oxy)benzamide: Similar structure but lacks the chlorine atom, which may affect its reactivity and binding properties.
2-((4-(2-(2-Bromophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the 2-chlorophenyl group in 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide makes it unique compared to its analogs. This chlorine atom can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy in certain applications.
属性
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-16-9-3-1-7-14(16)13-18(23)22-11-5-6-12-25-17-10-4-2-8-15(17)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGNEJFKGKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2436076.png)
![2-Chloro-1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2436077.png)
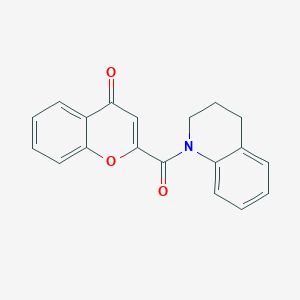
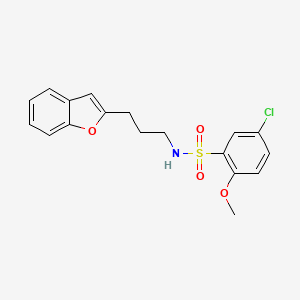
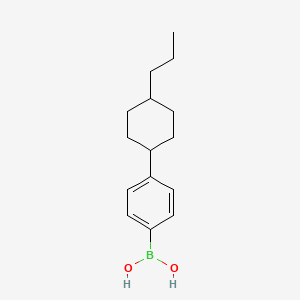
![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)
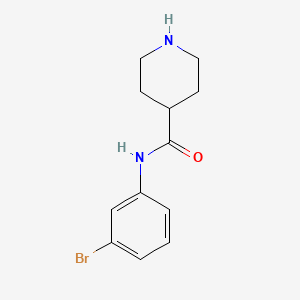
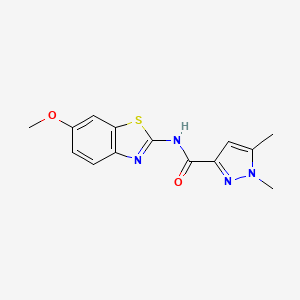
![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

